molecular formula C26H37NO2S B14222880 N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline CAS No. 632358-52-2

N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline

Cat. No.: B14222880
CAS No.: 632358-52-2
M. Wt: 427.6 g/mol
InChI Key: JTRIOHPLLIJLRX-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline typically involves multiple steps, including the formation of the sulfonyl group and the coupling of the aromatic rings. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological systems due to its unique structural features.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline exerts its effects depends on its interaction with molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to proteins or other biomolecules. The aromatic rings may also play a role in π-π stacking interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene: Similar structure but lacks the aniline group.

    N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}pyridine: Similar structure but contains a pyridine ring instead of an aniline group.

Uniqueness

N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline is unique due to the presence of both the aniline and sulfonyl groups, which confer specific chemical and biological properties

Properties

CAS No.

632358-52-2

Molecular Formula

C26H37NO2S

Molecular Weight

427.6 g/mol

IUPAC Name

N,N-diethyl-4-[2-[4-(2-ethylhexylsulfonyl)phenyl]ethenyl]aniline

InChI

InChI=1S/C26H37NO2S/c1-5-9-10-22(6-2)21-30(28,29)26-19-15-24(16-20-26)12-11-23-13-17-25(18-14-23)27(7-3)8-4/h11-20,22H,5-10,21H2,1-4H3

InChI Key

JTRIOHPLLIJLRX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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